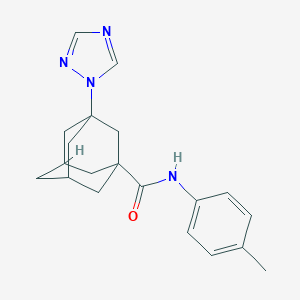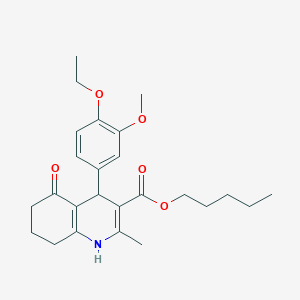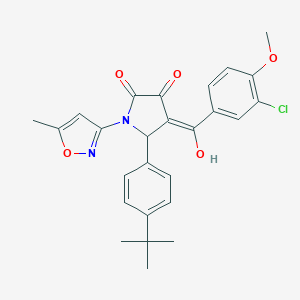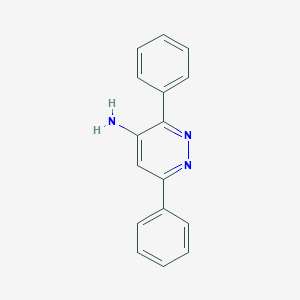![molecular formula C20H16ClN7O2 B265780 8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265780.png)
8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as TAT, is a unique organic compound that has shown promising results in scientific research. TAT is a heterocyclic compound that consists of a tricyclic ring system with a nitrogen atom in each ring. This compound's unique structure and properties make it an attractive molecule for scientific research.
作用機序
TAT's mechanism of action is not fully understood, but it is believed to inhibit tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and ultimately cell death. TAT has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TAT has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. TAT has also been shown to inhibit the growth of multidrug-resistant cancer cells. TAT has been shown to have low toxicity in normal cells, making it an attractive molecule for cancer therapy. TAT has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of TAT is its unique structure, which makes it an attractive molecule for scientific research. TAT's low toxicity in normal cells is also an advantage, making it a promising molecule for cancer therapy. However, the synthesis of TAT is a complex and multistep process, making it difficult to produce in large quantities. TAT's mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for TAT research. One potential direction is the development of new antitumor agents based on TAT's structure. Another potential direction is the study of TAT's potential use in the treatment of neurodegenerative diseases. TAT's potential use in OLEDs and supramolecular chemistry is also an area of future research. Further studies are needed to fully understand TAT's mechanism of action and its potential applications in various fields of science.
合成法
The synthesis of TAT involves a multistep process that includes the reaction of 2-chlorobenzaldehyde with 4-ethoxyaniline to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The final step involves the cyclization of the amine with the appropriate reagents to form TAT.
科学的研究の応用
TAT has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. TAT has shown promising results in drug discovery, specifically in the development of new antitumor agents. TAT has also been studied for its potential use in organic light-emitting diodes (OLEDs) and as a building block for supramolecular chemistry.
特性
製品名 |
8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
分子式 |
C20H16ClN7O2 |
分子量 |
421.8 g/mol |
IUPAC名 |
8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C20H16ClN7O2/c1-2-30-12-9-7-11(8-10-12)16-15-17(19(29)24-23-16)22-20-25-26-27-28(20)18(15)13-5-3-4-6-14(13)21/h3-10,18,26-27H,2H2,1H3 |
InChIキー |
MLCUZMYLEGSYED-UHFFFAOYSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl |
SMILES |
CCOC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl |
正規SMILES |
CCOC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B265698.png)

![2-[(5-Bromo-2-pyridinyl)amino]naphthoquinone](/img/structure/B265701.png)
![6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone](/img/structure/B265704.png)


![5-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265718.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B265720.png)
![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265722.png)


![2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B265735.png)

